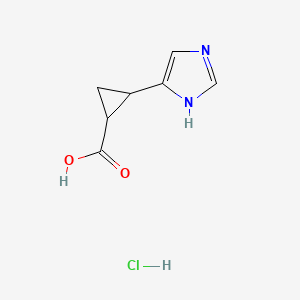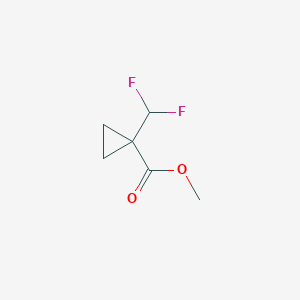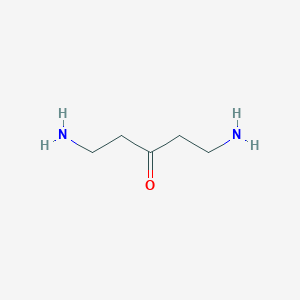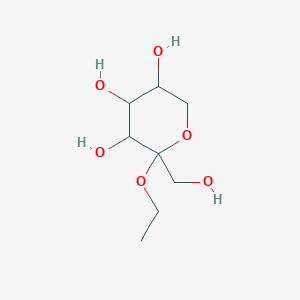![molecular formula C16H14O3 B12080475 Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- CAS No. 68235-45-0](/img/structure/B12080475.png)
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- typically involves the reaction of a methoxy-substituted benzaldehyde with a phenyl-substituted epoxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the epoxide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological effects and potential therapeutic applications. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- can be compared with other similar compounds such as:
3-(4-Chlorophenyl)-2-oxiranylmethanone: This compound has a similar structure but with a chlorine substituent, which can affect its reactivity and applications.
(4-Methoxyphenyl)[3-(4-methoxyphenyl)-2-oxiranyl]methanone:
(2-Methylphenyl)(3-phenyl-2-oxiranyl)methanone: The presence of a methyl group can alter the compound’s reactivity and interactions with other molecules.
These comparisons highlight the unique features of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- and its potential advantages in various applications.
Properties
| 68235-45-0 | |
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-10-6-5-9-12(13)15-16(19-15)14(17)11-7-3-2-4-8-11/h2-10,15-16H,1H3 |
InChI Key |
GDSJIKXMXQGWCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)




![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)

![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)

